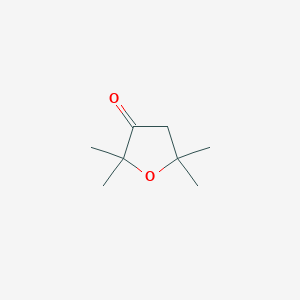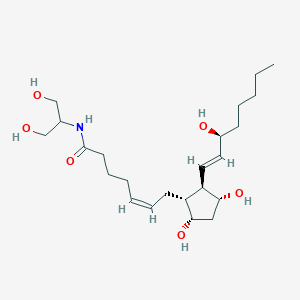
2,2,5,5-Tetrametildihidrofurano-3(2H)-ona
Descripción general
Descripción
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, also known as 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5593. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Disolvente Éter No Formador de Peróxidos
2,2,5,5-Tetrametiltetrahidrofurano (TMTHF) es un disolvente éter inherentemente no formador de peróxidos . A diferencia de los éteres tradicionales, la ausencia de un protón en la posición alfa al oxígeno del éter elimina la posibilidad de formar peróxidos peligrosos .
Sustitución de Disolventes de Hidrocarburos Peligrosos
Este compuesto es un éter no polar, no formador de peróxidos, que sustituye a los disolventes de hidrocarburos peligrosos . Su estructura inusual conduce a una menor basicidad en comparación con muchos éteres tradicionales, debido a la ocultación del oxígeno etéreo por cuatro grupos metilo voluminosos en la posición alfa .
Propiedades de Solvatación
TMTHF se ha sintetizado a partir de materias primas fácilmente disponibles y potencialmente renovables, y se han probado sus propiedades de solvatación . Esta molécula exhibe propiedades de solvente similares a los disolventes de hidrocarburos comunes, particularmente el tolueno .
Uso en la Esterificación de Fischer
Sus propiedades de solvente se han probado mediante la prueba de su rendimiento en la esterificación de Fischer . Esto indica su uso potencial en procesos de síntesis orgánica.
Uso en Reacciones de Amidación
Las propiedades de solvente del TMTHF también se han probado en reacciones de amidación . Esto sugiere su uso potencial en la síntesis de amidas, que son componentes clave en una amplia gama de productos químicos.
Uso en Reacciones de Grignard
Las propiedades de solvente del TMTHF se han probado en reacciones de Grignard . Las reacciones de Grignard son un método clave para formar enlaces carbono-carbono en química orgánica.
Producción de Polímeros de Alto Peso Molecular Iniciados por Radicales
Las diferencias del TMTHF con respecto a los éteres tradicionales se demuestran aún más por su capacidad para producir polímeros de alto peso molecular iniciados por radicales para su uso como adhesivos sensibles a la presión
Mecanismo De Acción
Target of Action
2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, also known as 2,2,5,5-Tetramethyltetrahydrofuran-3-One, is primarily used as a solvent in various chemical reactions . Its primary targets are the reactants in these chemical reactions, where it facilitates the interaction between them.
Mode of Action
This compound acts as a non-polar, non-peroxide forming ether . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides . This unusual structure leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position .
Biochemical Pathways
The compound’s primary role is in facilitating chemical reactions, such as Fischer esterification, amidation, and Grignard reactions . It can also produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Pharmacokinetics
Its solvation properties have been tested and found to be similar to common hydrocarbon solvents, particularly toluene .
Result of Action
The primary result of the action of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is the facilitation of chemical reactions. It provides a medium in which reactants can interact more readily, and it can contribute to the formation of products such as high molecular weight radical-initiated polymers .
Safety and Hazards
Direcciones Futuras
The future directions for 2,2,5,5-Tetramethyltetrahydrofuran could involve further exploration of its potential as a safer alternative to traditional ethers in various chemical reactions . Its ability to be synthesized from readily available and potentially renewable feedstocks also makes it an attractive option for sustainable chemistry .
Propiedades
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFLEGUPVIFSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(O1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202976 | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-94-7 | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5455-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,5,5-Tetramethyltetrahydro-3-ketofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the reactivity of 2,2,5,5-Tetramethyltetrahydrofuran-3-One?
A1: 2,2,5,5-Tetramethyltetrahydrofuran-3-One exhibits intriguing reactivity with selenium dioxide. In an ethanolic solution, this reaction yields two main products: 2,2,5,5-tetramethyltetrahydro-3,4-furandione and a novel heterocyclic compound. This new compound features a previously unreported six-membered ring containing selenium and oxygen atoms []. This finding highlights the potential of 2,2,5,5-Tetramethyltetrahydrofuran-3-One as a precursor for synthesizing unique heterocyclic structures.
Q2: What synthetic routes can be used to produce 2,2,5,5-Tetramethyltetrahydrofuran-3-One?
A2: 2,2,5,5-Tetramethyltetrahydrofuran-3-One can be synthesized through different pathways:
- Hydration of alkynes: One method involves the hydration of 2,5-dimethylhexyn-2,5-diol using aqueous mercuric sulfate, resulting in the formation of the desired compound [].
- Olefination and Hydrogenation: An alternative approach utilizes 2,2,5,5-tetramethyltetrahydrofuran-3-one as a starting material. This compound undergoes an olefination reaction with diethyl ethoxycarbonylmethylphosphonate, yielding a mixture of α,β-unsaturated and β,γ-unsaturated esters. Subsequent catalytic hydrogenation and hydrolysis of this mixture lead to the formation of 2,2,5,5-tetramethyltetrahydrofuryl-3-acetic acid. This acid serves as a key intermediate in the synthesis of other compounds, including trans-chrysanthemic acid and Pyrocin [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














